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molecular formula C17H25NO5 B8545311 Butyl [(tert-butoxycarbonyl)amino](phenoxy)acetate CAS No. 56613-50-4

Butyl [(tert-butoxycarbonyl)amino](phenoxy)acetate

Cat. No. B8545311
M. Wt: 323.4 g/mol
InChI Key: BFKSZDUXNVVNKW-UHFFFAOYSA-N
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Patent
US03994954

Procedure details

Alternatively, N-t-Butoxycarbonyl-2-phenoxyglycine n-butyl ester was prepared by heating a mixture of 1.5 g. (0.005 mol.) of N-t-butoxycarbonyl-2-acetoxylglycine n-butyl ester and 0.5 g. (0.005 mol.) of phenol at 150° for 1 hour. The residue was dissolved in ethyl acetate and the resulting solution was washed with cold 10% aqueous sodium hydroxide, dried (MgSO4) and concentrated to give the title compound.
Name
N-t-butoxycarbonyl-2-acetoxylglycine n-butyl ester
Quantity
0.005 mol
Type
reactant
Reaction Step One
Quantity
0.005 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6](=[O:20])[CH:7]([O:16][C:17]([CH3:19])=O)[NH:8][C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:2][CH2:3][CH3:4].[C:21]1(O)[CH:26]=CC=[CH:23][CH:22]=1>C(OCC)(=O)C>[CH2:1]([O:5][C:6](=[O:20])[CH:7]([O:16][C:17]1[CH:23]=[CH:22][CH:21]=[CH:26][CH:19]=1)[NH:8][C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
N-t-butoxycarbonyl-2-acetoxylglycine n-butyl ester
Quantity
0.005 mol
Type
reactant
Smiles
C(CCC)OC(C(NC(=O)OC(C)(C)C)OC(=O)C)=O
Step Two
Name
Quantity
0.005 mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Alternatively, N-t-Butoxycarbonyl-2-phenoxyglycine n-butyl ester was prepared
TEMPERATURE
Type
TEMPERATURE
Details
by heating
ADDITION
Type
ADDITION
Details
a mixture of 1.5 g
WASH
Type
WASH
Details
the resulting solution was washed with cold 10% aqueous sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC(C(NC(=O)OC(C)(C)C)OC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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